REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:11]=[C:10]([C:12](OCC)=[O:13])[N:9]=[C:8]([C:17](OCC)=[O:18])[N:7]=1)=O)C.C(O)C.[BH4-].[Na+].[Cl-].[Ca+2].[Cl-]>ClCCl>[OH:18][CH2:17][C:8]1[N:7]=[C:6]([CH2:4][OH:3])[N:11]=[C:10]([CH2:12][OH:13])[N:9]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
373 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is dried to a yellow solid
|
Type
|
EXTRACTION
|
Details
|
extraction with ethanol
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated to a white solid
|
Type
|
CUSTOM
|
Details
|
The product is crystallized from Methanol and water
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC(=NC(=N1)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |